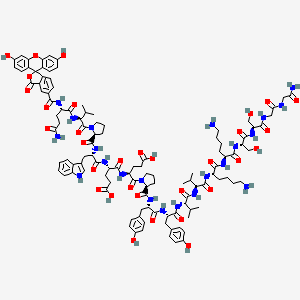

Bevonescein

Description

Properties

Molecular Formula |

C112H144N22O32 |

|---|---|

Molecular Weight |

2310.5 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C112H144N22O32/c1-56(2)92(107(160)123-74(18-10-12-42-114)97(150)121-73(17-9-11-41-113)98(151)129-82(55-136)104(157)128-81(54-135)96(149)119-53-89(143)118-52-88(116)142)131-108(161)93(57(3)4)130-103(156)79(46-60-23-28-64(138)29-24-60)125-101(154)78(45-59-21-26-63(137)27-22-59)126-105(158)83-19-13-43-133(83)109(162)77(37-40-91(146)147)124-99(152)76(36-39-90(144)145)122-102(155)80(48-62-51-117-72-16-8-7-15-67(62)72)127-106(159)84-20-14-44-134(84)110(163)94(58(5)6)132-100(153)75(35-38-87(115)141)120-95(148)61-25-32-69-68(47-61)111(164)166-112(69)70-33-30-65(139)49-85(70)165-86-50-66(140)31-34-71(86)112/h7-8,15-16,21-34,47,49-51,56-58,73-84,92-94,117,135-140H,9-14,17-20,35-46,48,52-55,113-114H2,1-6H3,(H2,115,141)(H2,116,142)(H,118,143)(H,119,149)(H,120,148)(H,121,150)(H,122,155)(H,123,160)(H,124,152)(H,125,154)(H,126,158)(H,127,159)(H,128,157)(H,129,151)(H,130,156)(H,131,161)(H,132,153)(H,144,145)(H,146,147)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-,94-/m0/s1 |

InChI Key |

QOJOBKQIRSTJPM-VAIPJCBFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Nerve-Specific Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies involved in the discovery and application of nerve-specific fluorescent dyes. We delve into the key classes of these vital research tools—Voltage-Sensitive Dyes (VSDs), Calcium Indicators, and Near-Infrared (NIR) Probes—offering detailed insights for their effective use in neuroscience research and drug development.

Data Presentation: Quantitative Properties of Nerve-Specific Fluorescent Dyes

The selection of an appropriate fluorescent dye is critical for successful neuronal imaging. The following tables summarize the key quantitative properties of representative dyes from each major class to facilitate at-a-glance comparison.

Table 1: Quantitative Properties of Voltage-Sensitive Dyes (VSDs)

| Dye | Excitation (nm) | Emission (nm) | ΔF/F per 100 mV | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| BeRST 1 | 658 | 683 | ~25%[1] | - | - |

| VF2.1.Cl | - | - | ~27%[1] | - | - |

| Oxazine 4 | - | 635 | - | - | > 140,000[2] |

| Oxazine 1 | - | 670 | - | - | > 140,000[2] |

| Rhodamine 800 | - | - | - | - | - |

Data not available is denoted by "-".

Table 2: Quantitative Properties of Fluorescent Calcium Indicators

| Dye | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Signal-to-Noise Ratio (SNR) |

| Cal-520 | 492 | 514 | 320[3] | - | - | > 6 (in vitro), > 1.6 (in vivo)[4][5] |

| Oregon Green BAPTA-1 | 494 | 523 | 170[3] | - | - | - |

| Fura-2 | 340/380 | 510 | 145 | - | - | - |

| Fluo-4 | 494 | 516 | 345[3] | - | - | - |

| Calbryte™ 520 | 492 | 514 | 1200[6] | 3x Fluo-4[6] | - | - |

Data not available is denoted by "-".

Table 3: Quantitative Properties of Near-Infrared (NIR) Dyes for Nerve Imaging

| Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features |

| Oxazine 4 | ~615-630 | ~635 | - | >140,000[2] | Nerve-specific uptake[2] |

| Indocyanine Green (ICG) | ~780 | ~830 | - | - | FDA-approved, used for nerve visualization[7] |

| LGW-21-22 | ~700-800 | - | - | - | High nerve specificity[8] |

| FAM-HNP401 | 490 | 525 | - | - | High nerve-to-muscle contrast[8][9] |

| Cy5-P0101–125 | ~650 | ~670 | - | - | Targets myelin protein zero[10] |

Data not available is denoted by "-".

Experimental Protocols

Detailed methodologies are essential for the reproducible application of nerve-specific fluorescent dyes. The following section provides step-by-step protocols for key experiments.

Protocol 1: Staining and Imaging of Cultured Neurons with Voltage-Sensitive Dyes (BeRST 1)

This protocol is adapted from procedures for imaging spontaneous neuronal activity in dissociated cultures.[11]

Materials:

-

Dissociated neuronal culture (e.g., rat hippocampal or cortical neurons) on coverslips

-

Hanks' Balanced Salt Solution (HBSS), with Ca²⁺ and Mg²⁺, without phenol red

-

Attofluor cell chamber

-

Humidified incubator (37°C, 5% CO₂)

-

Fluorescence microscope with appropriate filter sets for far-red fluorescence and a high-speed camera

Procedure:

-

Dye Preparation: Dilute the BeRST 1 stock solution to a final concentration of 0.1-1 μM in HBSS.[12][13]

-

Cell Loading:

-

Washing:

-

After incubation, remove the coverslip from the incubator.

-

Place the coverslip in an Attofluor cell chamber filled with fresh HBSS for imaging at room temperature.[12]

-

-

Imaging:

-

Mount the cell chamber on the fluorescence microscope.

-

Acquire a brightfield image to identify the location of the neurons.

-

Record fluorescence movies of spontaneous voltage changes using the appropriate filter sets for BeRST 1 (Excitation ~658 nm, Emission ~683 nm).[14]

-

Use a high-speed camera with a sampling rate sufficient to capture action potentials (e.g., 500 Hz).[11]

-

-

Data Analysis:

-

Process the fluorescence movies to extract traces of fluorescence intensity over time for individual neurons.

-

Analyze the traces for changes in fluorescence (ΔF/F) to identify action potentials and assess neuronal excitability and connectivity.[11]

-

Protocol 2: Calcium Imaging in Cultured Neurons Using Fura-2 AM

This protocol provides a general framework for ratiometric calcium imaging in cultured neurons.[15][16]

Materials:

-

Cultured neurons on coverslips

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Culture medium

-

Imaging chamber

-

Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

Procedure:

-

Loading Solution Preparation:

-

Prepare a loading solution with a final Fura-2 AM concentration of 1-5 µM in culture medium.

-

Add Pluronic F-127 to the loading solution to aid in dye solubilization.

-

Vortex the solution thoroughly.[16]

-

-

Cell Loading:

-

Place the coverslip with cultured neurons in a dish containing the loading solution.

-

Incubate for 30 minutes at 37°C in the dark.[16]

-

-

Washing and De-esterification:

-

After incubation, transfer the coverslip to a dish with fresh, dye-free culture medium.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip onto the imaging chamber on the microscope stage.

-

Focus on the neurons using visible light.

-

Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.[15][16]

-

Record a time-lapse series to monitor changes in intracellular calcium concentrations.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neurons.

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each ROI over time.

-

Analyze the ratiometric data to quantify changes in intracellular calcium levels.[15]

-

Protocol 3: In Vivo Near-Infrared (NIR) Imaging of Nerves

This protocol outlines a general procedure for in vivo nerve imaging in a small animal model using a NIR dye.[17]

Materials:

-

Small animal model (e.g., mouse or rat)

-

NIR fluorescent dye (e.g., an Oxazine derivative or a targeted probe) formulated for intravenous injection

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

In vivo imaging system capable of NIR fluorescence imaging (e.g., with excitation around 670 nm or 780 nm and appropriate emission filters)[17]

-

Warming pad

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using the chosen anesthetic protocol.

-

Place the animal on a warming pad to maintain body temperature.

-

-

Dye Administration:

-

Administer the NIR fluorescent dye via intravenous injection (e.g., tail vein). The dose will be dependent on the specific dye and animal model.

-

-

Imaging:

-

Position the animal in the in vivo imaging system.

-

Acquire whole-body or region-specific fluorescence images at various time points post-injection to determine the optimal time for nerve visualization.

-

Use appropriate excitation and emission filters for the specific NIR dye.

-

-

Surgical Exposure (if necessary):

-

For higher resolution imaging of specific nerves, a surgical procedure may be performed to expose the nerve of interest (e.g., sciatic nerve).

-

Acquire fluorescence images of the exposed nerve.

-

-

Data Analysis:

-

Analyze the fluorescence images to identify nerve structures.

-

Quantify the signal-to-background ratio by comparing the fluorescence intensity of the nerve to that of surrounding tissues (e.g., muscle, adipose tissue).

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows in the context of nerve-specific fluorescent dyes.

Signaling Pathways and Mechanisms

Caption: Mechanism of action for VoltageFluor dyes.

Caption: Conformational change of a calcium indicator upon Ca²⁺ binding.

Experimental Workflows

Caption: Workflow for discovering novel nerve-specific fluorescent probes.

Caption: A typical workflow for in vivo imaging of nerves.

References

- 1. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prototype Nerve-Specific Near-Infrared Fluorophores [thno.org]

- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]

- 5. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 7. macsenlab.com [macsenlab.com]

- 8. Nerve-targeted probes for fluorescence-guided intraoperative imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prototype nerve-specific near-infrared fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intraoperative visualization of nerves using a myelin protein-zero specific fluorescent tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optical Spike Detection and Connectivity Analysis With a Far-Red Voltage-Sensitive Fluorophore Reveals Changes to Network Connectivity in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Bursting with Benefits: Optophysiology with BeRST Voltage Sensitive Dye | Lumencor [lumencor.com]

- 15. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Peptides and Photons: A Technical Guide to Peptide-Dye Conjugates in Biomedical Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of biomedical imaging is undergoing a transformative era, driven by the development of highly specific and sensitive molecular probes. Among these, peptide-dye conjugates have emerged as a powerful and versatile class of agents for visualizing and quantifying biological processes at the molecular level. Their modular nature, combining the targeting prowess of peptides with the signaling capabilities of fluorescent dyes, offers unparalleled opportunities for disease diagnosis, therapeutic monitoring, and drug development. This in-depth technical guide provides a comprehensive overview of the core principles, design considerations, synthesis, and application of peptide-dye conjugates in biomedical imaging. We delve into the quantitative photophysical properties of commonly used dyes, present detailed experimental protocols for their synthesis and use, and illustrate key concepts with clear, concise diagrams. This guide is intended to serve as a valuable resource for researchers and professionals seeking to harness the potential of peptide-dye conjugates in their own work.

Introduction to Peptide-Dye Conjugates

Peptide-dye conjugates are hybrid molecules that consist of a peptide, which acts as a targeting moiety, covalently linked to a dye molecule that serves as a reporter. The peptide component is a short chain of amino acids designed to bind with high affinity and specificity to a particular biological target, such as a cell surface receptor, an enzyme, or an extracellular matrix protein.[1][2] This targeted delivery minimizes off-target effects and enhances the signal-to-background ratio in imaging applications.[3]

The dye component is typically a fluorescent molecule that can be excited by light of a specific wavelength and subsequently emits light at a longer wavelength.[4] This emitted light can be detected and used to generate an image that reveals the location and, in some cases, the quantity of the target molecule. The choice of dye is critical and depends on the specific application, with factors such as brightness, photostability, and excitation/emission wavelengths playing a crucial role.[3] In recent years, near-infrared (NIR) dyes have gained prominence for in vivo imaging due to their ability to penetrate deeper into tissues with reduced autofluorescence.[5][6]

The synergy between the targeting peptide and the reporter dye makes these conjugates powerful tools for a wide range of biomedical applications, including:

-

Disease Diagnosis: Visualizing the expression of disease biomarkers for early detection and diagnosis of conditions such as cancer.[7][8]

-

Image-Guided Surgery: Delineating tumor margins in real-time to ensure complete resection while sparing healthy tissue.[2]

-

Drug Delivery and Therapy: Monitoring the biodistribution and target engagement of therapeutic agents.[9] Some conjugates can even be designed to have therapeutic effects themselves, such as in photodynamic therapy where the dye generates cytotoxic reactive oxygen species upon light activation.[10][11]

-

Fundamental Research: Studying the dynamics of biological processes, such as protein-protein interactions and enzyme activity, in living cells and organisms.[1]

Design and Synthesis of Peptide-Dye Conjugates

The successful development of a peptide-dye conjugate relies on the careful selection of both the peptide and the dye, as well as the chemical strategy used to link them.

Peptide Selection

The choice of peptide is dictated by the biological target of interest. Peptides can be discovered through various methods, including phage display, rational design based on known protein structures, or screening of peptide libraries.[12] Key considerations for peptide selection include:

-

Target Specificity and Affinity: The peptide must bind to its target with high specificity and affinity to ensure a strong and clear imaging signal.

-

In Vivo Stability: Peptides can be susceptible to degradation by proteases in the body. Modifications such as the incorporation of unnatural amino acids or cyclization can enhance their stability.[12]

-

Pharmacokinetics: The size and chemical properties of the peptide influence its circulation time and biodistribution.[12]

Dye Selection

The selection of the dye is critical for achieving optimal imaging performance. Important properties to consider include:

-

Photophysical Properties: High molar extinction coefficient and quantum yield are desirable for a bright signal. The excitation and emission wavelengths should be appropriate for the imaging system and minimize tissue autofluorescence.[4][13]

-

Photostability: The dye should be resistant to photobleaching, especially for longitudinal imaging studies.[4]

-

Solubility and Biocompatibility: The dye should be soluble in aqueous buffers and non-toxic at the concentrations used for imaging.[14]

Bioconjugation Chemistry

The covalent linkage of the peptide and dye is a critical step in the synthesis of the conjugate. The choice of conjugation chemistry depends on the functional groups available on the peptide and the dye. Common strategies include:

-

Amine-Reactive Chemistry: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on the peptide (N-terminus or lysine side chains) to form stable amide bonds.[1][7][15]

-

Thiol-Reactive Chemistry: Maleimides are commonly used to react with thiol groups on cysteine residues.

-

Click Chemistry: This is a highly efficient and specific reaction between an azide and an alkyne, which can be introduced into the peptide and dye, respectively.[6][16]

Data Presentation: Photophysical Properties of Common Dyes

The selection of an appropriate fluorescent dye is paramount for the success of any imaging experiment. The following table summarizes the key photophysical properties of several commonly used dyes for peptide conjugation.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Fluorescein (FAM/FITC) | ~494 | ~518 | ~75,000 | 0.93 |

| Tetramethylrhodamine (TRITC/TAMRA) | ~555 | ~580 | ~90,000 | 0.20 |

| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | 0.15 |

| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | 0.28 |

| Cyanine7 (Cy7) | ~745 | ~800 | ~250,000 | 0.12 |

| Alexa Fluor 488 | 490 | 525 | 73,000 | 0.92 |

| Alexa Fluor 555 | 555 | 580 | 155,000 | 0.10 |

| Alexa Fluor 647 | 650 | 670 | 270,000 | 0.33 |

| IRDye 800CW | 774 | 789 | 240,000 | 0.08 |

| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | 0.01-0.03 |

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation partner.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of peptide-dye conjugates.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc chemistry.[11][17][18][19]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

-

Add the coupling solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by HPLC.

NHS-Ester Dye Conjugation to Peptide

This protocol describes the labeling of a peptide with an amine-reactive dye.[1][2][7][8][15]

Materials:

-

Purified peptide with a primary amine (N-terminus or Lysine)

-

NHS-ester functionalized dye

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3

Procedure:

-

Prepare Peptide Solution: Dissolve the purified peptide in 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mg/mL.

-

Prepare Dye Solution: Dissolve the NHS-ester dye in DMSO to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction: Add the dye solution to the peptide solution at a molar ratio of 5-10 fold excess of dye. Gently mix and incubate for 1-2 hours at room temperature in the dark.

-

Purification: Purify the peptide-dye conjugate from unreacted dye and peptide using reverse-phase HPLC.

In Vitro Cell Imaging

This protocol outlines the use of a peptide-dye conjugate for imaging target expression in cultured cells.[14][20][21][22][23]

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Peptide-dye conjugate

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Paraformaldehyde (PFA) for fixation (optional)

-

DAPI for nuclear counterstaining (optional)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on an appropriate imaging substrate and allow them to adhere overnight.

-

Incubation with Conjugate: Dilute the peptide-dye conjugate in cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

-

Labeling: Remove the old medium from the cells and add the medium containing the peptide-dye conjugate. Incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C.

-

Washing: Remove the labeling solution and wash the cells three times with PBS to remove unbound conjugate.

-

Fixation and Counterstaining (Optional): Fix the cells with 4% PFA for 15 minutes, wash with PBS, and then stain with DAPI for 5 minutes. Wash again with PBS.

-

Imaging: Add fresh PBS or imaging buffer to the cells and visualize using a fluorescence microscope with appropriate filter sets for the dye and DAPI.

In Vivo Animal Imaging

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model.[5][9][10][14]

Materials:

-

Tumor-bearing mouse model (or other relevant disease model)

-

Peptide-dye conjugate sterilely prepared in PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo fluorescence imaging system

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane and place it in the imaging chamber.

-

Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe.

-

Probe Administration: Inject the peptide-dye conjugate intravenously via the tail vein. The dose will depend on the specific probe and should be optimized.

-

Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo signal distribution.[24]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: General structure of a peptide-dye conjugate.

References

- 1. interchim.fr [interchim.fr]

- 2. abpbio.com [abpbio.com]

- 3. lubio.ch [lubio.ch]

- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 5. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. peptide.com [peptide.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. groups.physics.ox.ac.uk [groups.physics.ox.ac.uk]

- 14. dovepress.com [dovepress.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Development of a high quantum yield dye for tumour imaging - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02698F [pubs.rsc.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Synthesis of dye conjugates to visualize the cancer cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 22. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. licorbio.com [licorbio.com]

Bevonescein: A Technical Guide to Early Preclinical Evaluation for Intraoperative Nerve Visualization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bevonescein (also known as ALM-488) is an investigational peptide-dye conjugate designed for real-time, intraoperative fluorescence-guided visualization of peripheral nerves.[1][2] Comprising a short-chain amino acid peptide linked to a fluorescent moiety, its mechanism relies on selective binding to nerve-associated connective tissue, an action independent of myelination status.[3][4] This unique property allows it to label both healthy and degenerated nerve fibers, addressing a critical unmet need in surgical procedures where nerve preservation is paramount.[4][5] Preclinical studies in rodent models have demonstrated high signal-to-background ratios and superior performance compared to myelin-targeting dyes.[4] These foundational animal studies have been crucial in establishing the proof-of-concept for its subsequent successful evaluation in human clinical trials.[5][6] This document provides a detailed overview of the key preclinical data and methodologies that have characterized the early development of this compound.

Mechanism of Action

This compound functions by selectively binding to the extracellular matrix of nerve tissues.[1] Administered intravenously, the peptide component targets and anchors the conjugate to nerve fibers, while the fluorescein-based dye component allows for visualization under specific wavelengths of light.[3][7] This binding is rapid, and the molecule is cleared renally, with a reported half-life of approximately 29 to 72 minutes in humans, minimizing systemic exposure.[5][8] Its ability to label nerves regardless of myelin presence makes it particularly effective for identifying degenerated nerves, which lose their myelin sheath.[4]

References

- 1. Facebook [cancer.gov]

- 2. Alume Biosciences Announces Publication of Data Examining First-in-Human Use of this compound to Illuminate Nerves in Nature Communications - BioSpace [biospace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intraoperative Real-Time Fluorescence Labeling of Degenerated Facial Nerves with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Illuminating the Path: this compound and the Rise of Fluorescence-Guided Nerve Imaging | by Harry Blackwood | Medium [medium.com]

- 6. news-medical.net [news-medical.net]

- 7. apexbt.com [apexbt.com]

- 8. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Biodistribution of Bevonescein (ALM-488)

For Researchers, Scientists, and Drug Development Professionals

Bevonescein, also known as ALM-488, is an innovative peptide-dye conjugate under investigation for real-time, fluorescence-guided intraoperative nerve visualization.[1][2] Comprising a proprietary short-chain amino acid peptide linked to a fluorescein moiety, this compound is designed to selectively bind to nerve tissue, thereby enhancing surgical precision and reducing the risk of iatrogenic nerve injury.[3][4] This document provides a comprehensive overview of the current understanding of this compound's pharmacokinetic profile and biodistribution, based on preclinical and clinical data.

Mechanism of Action

This compound's functionality is rooted in its unique biphasic composition. The peptide component selectively binds to the extracellular matrix of nerves, a mechanism that is notably independent of the myelin sheath.[1] This allows for the visualization of not only intact nerves but also chronically degenerated and autonomic nerves, which is a significant advantage over myelin-based nerve-targeting agents.[5] Following intravenous administration, the conjugate circulates and accumulates at nerve tissues.[3] When illuminated by surgical lighting at a specific frequency, the fluorescent dye emits a distinct glow, allowing surgeons to clearly distinguish nerves from surrounding tissue.[3][4]

Caption: Workflow of this compound from administration to nerve visualization and clearance.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized through a Phase 1 clinical trial in patients undergoing head and neck surgery.[6][7] The agent is administered intravenously and exhibits dose-dependent pharmacokinetics.[8]

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population | Source |

| Administration Route | Intravenous Infusion | 27 adult patients with head and neck neoplasms | [3][6] |

| Half-Life (t½) | 29–72 minutes | 27 adult patients with head and neck neoplasms | [6][7] |

| Optimal Dose | 500 mg | 27 adult patients with head and neck neoplasms | [2][6] |

| Peak Fluorescence | 1–5 hours post-infusion | 27 adult patients with head and neck neoplasms | [3] |

| Clearance | Rapidly cleared renally | 27 adult patients with head and neck neoplasms | [3] |

| Time to Clearance | Within 12 hours | 27 adult patients with head and neck neoplasms | [3][9] |

Biodistribution and Efficacy

This compound is engineered for selective biodistribution to nerve tissues.[10] Preclinical studies in rodent models and ex vivo human tissue have confirmed its ability to label peripheral nerves.[10] Clinical data further substantiates its efficacy in improving nerve visualization during surgery.

Table 2: Biodistribution and Efficacy Data

| Metric | Finding | Model/Population | Source |

| Target Tissue | Nerve-associated connective tissue | Living mice and human ex vivo tissue | [10][11] |

| Nerve Types Labeled | Intact, degenerated, and autonomic nerves | Rodent models, human patients | [3][5] |

| Signal-to-Background Ratio (SBR) at 500mg | 2.1 ± 0.8 (Fluorescence) vs. 1.3 ± 0.2 (White Light) | 27 adult patients with head and neck neoplasms | [3][6] |

| Improvement in Nerve Visualization | 57% of participants showed >20% improvement in visible nerve length | 27 adult patients with head and neck neoplasms | [2] |

| Nerve Branch Identification | 5.73 branches (Fluorescence) vs. 3.01 branches (White Light) | Head and neck surgery patients | [3] |

Experimental Protocols

Phase 1 Clinical Trial (NCT04420689)

This prospective, multi-center, dose-escalation Phase 1 trial was designed to evaluate the safety, pharmacokinetics, and optimal dose of this compound.[6][7]

-

Study Population: The trial enrolled 27 adult patients with head and neck neoplasms scheduled for parotidectomy or thyroidectomy.[6][7]

-

Drug Administration: this compound was administered as a single preoperative intravenous infusion at escalating doses (100 mg, 200 mg, 400 mg, 500 mg, and 600 mg).[8]

-

Pharmacokinetic Analysis: Blood samples were collected at various time points post-infusion to determine the pharmacokinetic profile of this compound.[8]

-

Intraoperative Imaging: During surgery, nerve visualization was performed using a surgical microscope equipped with a Yellow 560 filter to detect the fluorescence signal.[3][12]

-

Efficacy Assessment: Surgeons assessed nerve conspicuity, visible nerve length, and the delineation of nerve branching using a 4-point Likert scale, comparing fluorescence to standard white light visualization.[2][12]

-

Safety Monitoring: Patients were monitored for any dose-limiting toxicities, infusion reactions, or other adverse events.[6] A single case of vomiting was noted as possibly related to the drug.[6]

Caption: Protocol for the Phase 1 clinical trial of this compound in head and neck surgery.

Preclinical Degenerated Nerve Study

This study aimed to evaluate this compound's ability to label chronically degenerated nerves in a rodent model.[5]

-

Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[5]

-

Imaging Agents: Five months post-transection, ten mice were co-injected with this compound and oxazine-4 (a myelin-binding dye).[5]

-

Intraoperative Imaging: The surgical site was explored, and fluorescence imaging was used to visualize the degenerated nerve segments.[5]

-

Quantitative Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.[5]

-

Results: this compound successfully visualized 100% of the degenerated nerve segments, while oxazine-4 failed to meaningfully label them. The SBR for this compound was significantly higher (3.31 ± 1.11 vs. 1.27 ± 0.54 for oxazine-4).[5]

Safety and Tolerability

Across the Phase 1 clinical trial, this compound demonstrated a favorable safety profile.[2] No dose-limiting toxicities or infusion-related reactions were observed among the 27 participants.[6] The only adverse event considered possibly related to the study drug was a single episode of vomiting.[6] The rapid renal clearance within 12 hours limits systemic exposure, contributing to its safety.[3]

Future Directions

This compound is currently being evaluated in ongoing Phase 3 clinical trials for head and neck surgery and is also being studied for use in abdominopelvic surgeries.[2][13][14] A New Drug Application (NDA) submission to the U.S. Food and Drug Administration is planned for 2026.[2] Future research may focus on developing derivatives with fine-tuned pharmacokinetic profiles or the ability to target different types of nervous tissue.[3] The technology also holds potential for theranostic applications, combining nerve detection with the targeted delivery of therapeutic agents.[3]

References

- 1. Facebook [cancer.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Illuminating the Path: this compound and the Rise of Fluorescence-Guided Nerve Imaging | by Harry Blackwood | Medium [medium.com]

- 4. news-medical.net [news-medical.net]

- 5. Intraoperative Real-Time Fluorescence Labeling of Degenerated Facial Nerves with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent Drug this compound Shows Promise for Nerve-Sparing Surgery in Phase 1-2 Trial [trial.medpath.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. Alume Biosciences Announces Publication of Data Examining First-in-Human Use of this compound to Illuminate Nerves in Nature Communications - BioSpace [biospace.com]

- 13. UCSD Surgery Trial → this compound in Patients Undergoing Abdominopelvic Surgery [clinicaltrials.ucsd.edu]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Fluorescence Properties of Bevonescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevonescein (also known as ALM-488) is a novel, intravenously administered fluorescent imaging agent designed for the real-time intraoperative visualization of nerves.[1] It is a peptide-dye conjugate, where a proprietary peptide that selectively binds to nerve-associated connective tissue is linked to a fluorescein-based dye.[1][2][3] This targeted approach allows surgeons to more clearly identify nerves during surgical procedures, potentially reducing the risk of iatrogenic nerve injury.[4][5][6] This technical guide provides an in-depth overview of the known fluorescence properties of this compound, its mechanism of action, and relevant experimental protocols for researchers and professionals in drug development.

Core Fluorescence Properties

While specific quantitative fluorescence data for the proprietary this compound conjugate is not publicly available, it is known to be a fluorescein-based dye. The following table summarizes the typical fluorescence properties of commonly used fluorescein derivatives, such as Fluorescein Isothiocyanate (FITC) and Carboxyfluorescein (FAM), which serve as a reference for understanding the expected characteristics of this compound. It is important to note that conjugation to a peptide can influence these properties.

| Property | Representative Value (for Fluorescein Derivatives) | Conditions |

| Excitation Maximum (λex) | ~495 nm | Aqueous solution, pH > 7 |

| Emission Maximum (λem) | ~519 nm | Aqueous solution, pH > 7 |

| Molar Extinction Coefficient (ε) | ~70,000 - 80,000 M⁻¹cm⁻¹ | At λex, in aqueous solution |

| Quantum Yield (Φ) | ~0.9 | In 0.1 N NaOH |

Note: The fluorescence of fluorescein and its derivatives is known to be pH-sensitive, with fluorescence decreasing in acidic environments.[7]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is based on the specific binding of its peptide component to the extracellular matrix of nerves, a process that is independent of myelination.[2][3] This allows for the labeling of both intact and degenerated nerves.[1] Upon intravenous administration, this compound circulates and accumulates at the target nerve tissues. When illuminated with an appropriate light source during surgery, the fluorescein moiety emits a fluorescent signal, enabling visualization.

Figure 1: Diagram of this compound's mechanism of action.

Experimental Protocols

While the specific protocols for the synthesis and characterization of the proprietary this compound are not public, this section outlines general methodologies for the evaluation of fluorescently-labeled peptides.

Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the fluorescent peptide in a suitable buffer (e.g., PBS, pH 7.4) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Emission Spectrum:

-

Set the excitation monochromator to the expected absorption maximum (e.g., 495 nm for fluorescein).

-

Scan the emission monochromator across a range of longer wavelengths (e.g., 500-700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum.

-

Scan the excitation monochromator across a range of shorter wavelengths (e.g., 400-510 nm).

-

The resulting spectrum, when corrected for instrument and lamp characteristics, should resemble the absorbance spectrum and confirm the excitation maximum.

-

Measurement of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) at the absorption maximum.

Methodology:

-

Sample Preparation: Prepare a series of solutions of the fluorescent peptide with known concentrations in a suitable solvent.

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer.

-

Measurement:

-

Measure the absorbance of each solution at the predetermined absorption maximum (λmax).

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Calculation:

-

Plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression is the molar extinction coefficient (where 'c' is the concentration and 'l' is the path length of the cuvette, typically 1 cm).

-

Determination of Fluorescence Quantum Yield

Objective: To measure the efficiency of the fluorescence process.

Methodology:

-

Relative Method: This method compares the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.925).

-

Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent to have similar absorbances at the same excitation wavelength (absorbance < 0.1).

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement:

-

Record the corrected fluorescence emission spectra of both the sample and the standard under identical conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

-

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

-

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

-

In Vivo Experimental Workflow

Clinical studies of this compound have followed a clear workflow to assess its safety and efficacy for intraoperative nerve visualization.

Figure 2: A simplified workflow for clinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in fluorescence-guided surgery, offering the potential to improve patient outcomes by enhancing the visualization of nerves. While the precise photophysical parameters of this proprietary agent are not publicly disclosed, its fluorescein-based nature allows for an informed understanding of its expected fluorescence properties. The methodologies outlined in this guide provide a framework for the characterization of similar peptide-dye conjugates, which will be crucial for the continued development of targeted fluorescent probes in medicine and research.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 3. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fluorescein [wahoo.cns.umass.edu]

- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Bevonescein-Enhanced Surgical Nerve Visualization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the setup and use of a surgical microscope for the detection of Bevonescein (ALM-488) fluorescence in a research or clinical setting. The protocols outlined below are based on findings from preclinical and clinical trials of this compound, a novel peptide-dye conjugate designed for real-time intraoperative nerve visualization.

Introduction to this compound

This compound, also known as ALM-488, is an investigational fluorescent imaging agent that selectively binds to nerve tissue.[1][2][3] It is a conjugate of a short-chain amino acid peptide and a fluorescein-based dye.[1][2][3] When administered intravenously, this compound accumulates in both healthy and degenerated nerve fibers, allowing for their clear demarcation from surrounding tissues under a surgical microscope equipped with the appropriate fluorescence module.[1] This technology aims to improve surgical precision and reduce the risk of iatrogenic nerve injury during complex procedures.[1][4]

Mechanism of Action: The peptide component of this compound exhibits a high affinity for the extracellular matrix of nerve tissue.[5] Following intravenous administration, the agent circulates and binds to these target structures. When illuminated with light of a specific wavelength, the conjugated fluorescein molecule is excited and subsequently emits fluorescent light, rendering the nerves visible to the surgeon in real-time.[1][4] The emitted light is typically a distinct greenish-yellow color.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available clinical and preclinical data.

Table 1: Pharmacokinetic and Dosing Information

| Parameter | Value | Reference |

| Optimal Dose | 500 mg | [1] |

| Administration Route | Intravenous (IV) Infusion | [1][4] |

| Time to Peak Fluorescence | 1 - 5 hours post-infusion | [1] |

| Half-life | 29 - 72 minutes | [6] |

| Clearance | Renal, within 12 hours | [1][4] |

Table 2: Fluorescence Properties and Performance

| Parameter | Value | Reference |

| Fluorophore | Fluorescein Conjugate | [2][3] |

| Excitation Peak (Fluorescein) | ~498 nm | [7] |

| Emission Peak (Fluorescein) | ~517 nm | [7] |

| Signal-to-Background Ratio (SBR) - Clinical | 2.1 ± 0.8 (vs. 1.3 ± 0.2 for white light) | [1][6] |

| SBR (Degenerated Nerves) - Preclinical | 3.31 ± 1.11 |

Experimental Protocols

This compound Administration Protocol (Clinical Research Setting)

This protocol is based on the methodology used in clinical trials of this compound. Adherence to institutional review board (IRB) guidelines and informed consent procedures is mandatory.

-

Patient Screening: Ensure the patient has no history of allergy to fluorescein or other components of this compound.[4]

-

Dosing: Prepare a 500 mg dose of this compound for intravenous infusion.

-

Administration: Administer the 500 mg dose of this compound via IV infusion 1 to 5 hours prior to the planned surgical procedure and fluorescence visualization.[1]

-

Monitoring: Monitor the patient for any adverse reactions during and after the infusion. A single instance of vomiting was noted as possibly related to the drug in a Phase 1 trial.[6]

Surgical Microscope Setup Protocol for this compound Detection

This protocol details the setup of a surgical microscope, such as the Zeiss Tivato 700, equipped with a fluorescence module compatible with this compound detection.

-

Microscope Preparation:

-

Ensure the surgical microscope is properly balanced and draped for the surgical procedure.

-

Power on the microscope and its associated light source and camera systems.

-

-

Fluorescence Module Activation:

-

Filter Configuration:

-

The YELLOW 560 module incorporates a specific filter set that allows for the visualization of emitted fluorescence in the 540-690 nm range.[8][9] This effectively captures the emission peak of fluorescein (~517 nm) and separates it from the excitation light.

-

No manual filter changes are typically required when using an integrated module like the YELLOW 560.

-

-

Image Acquisition and Visualization:

-

Begin the surgical procedure under standard white light illumination.

-

At the time of anticipated nerve exposure, switch the microscope to the fluorescence viewing mode (e.g., YELLOW 560 mode).

-

Modern surgical microscopes often allow for an overlay of the fluorescence signal onto the white light image, providing anatomical context.[11]

-

Adjust the gain and intensity of the fluorescence signal as needed to optimize nerve visualization while minimizing background fluorescence.

-

Nerves labeled with this compound will appear as bright, greenish-yellow structures.[4]

-

-

Post-Procedure:

-

Switch off the fluorescence module and return to standard white light for the remainder of the procedure if nerve visualization is no longer required.

-

Power down the microscope system according to the manufacturer's instructions.

-

Visualizations

Signaling and Detection Pathway

References

- 1. medium.com [medium.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UCSD Surgery Trial → this compound in Patients Undergoing Abdominopelvic Surgery [clinicaltrials.ucsd.edu]

- 5. ZEISS TIVATO 700 Technical specifications [zeiss.com]

- 6. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 8. Yellow 560 - Medilex [medilexonline.com]

- 9. medical-xprt.com [medical-xprt.com]

- 10. t2s.group [t2s.group]

- 11. Fluorescence Imaging with Surgical Microscopes - Surgical Scope Hub [surgicalscopehub.com]

Application Note: Real-time Fluorescence Labeling of Degenerated Nerves with Bevonescein

Introduction

Bevonescein (also known as ALM-488) is a novel peptide-dye conjugate designed for the real-time fluorescent labeling of peripheral nerves.[1] This technology holds significant promise for surgical applications, particularly in procedures where nerves are at risk of iatrogenic injury.[2] A key advantage of this compound is its ability to label both healthy and degenerated nerves, a critical feature for delayed nerve repair surgeries where nerve atrophy and degeneration can make identification challenging.[3]

Mechanism of Action

This compound is a fluorescein-conjugated peptide that, when administered intravenously, selectively binds to the connective tissue associated with nerves.[1] Its mechanism of action is distinct from myelin-based nerve-targeting agents, as it targets the extracellular matrix of the nerve.[2][4] This is particularly advantageous for labeling degenerated nerves, which are characterized by demyelination.[4] As a result, this compound can effectively illuminate degenerated nerve segments that would be invisible to myelin-binding dyes.[4]

Applications

-

Intraoperative Nerve Visualization: this compound can be used as a surgical adjunct to enhance the visualization of major nerves in real-time, helping to prevent inadvertent nerve injury.[5][6]

-

Identification of Degenerated Nerves: In cases of delayed peripheral nerve reconstruction, this compound can aid surgeons in identifying degenerated and atrophied nerve stumps.[3][4]

-

Fluorescence-Guided Surgery: This technology has the potential to improve the precision and safety of various surgical procedures, including head and neck surgeries.[5][7]

Quantitative Data Summary

The efficacy of this compound in labeling degenerated nerves has been demonstrated in preclinical studies. The signal-to-background ratio (SBR) is a key metric used to quantify the visibility of the fluorescently labeled nerve against the surrounding tissue.

| Study Type | Nerve Type | Imaging Modality | Mean Signal-to-Background Ratio (SBR) | Reference |

| Murine Facial Nerve Transection | Degenerated Nerves | White Light Reflectance (WLR) | 1.08 (SD: 0.07) | [3] |

| Fluorescence Imaging (FL) with this compound | 2.11 (SD: 0.31) | [3] | ||

| Murine Chronic Facial Nerve Transection | Degenerated Nerves | This compound | 3.31 ± 1.11 | [4] |

| Oxazine-4 (myelin-binding dye) | 1.27 ± 0.54 | [4] | ||

| Autonomic Nerves | This compound | 1.77 ± 0.65 | [4] | |

| Oxazine-4 | 1.11 ± 0.14 | [4] | ||

| Phase 1 Clinical Trial (Head and Neck Surgery) | Intact Nerves | White Light | 1.3 ± 0.2 | [8] |

| This compound (500 mg dose) | 2.1 ± 0.8 | [8] |

Experimental Protocols

In Vivo Fluorescence Labeling of Degenerated Nerves in a Murine Model

This protocol is based on studies investigating the efficacy of this compound in labeling degenerated facial nerves in mice.[3][4]

1. Animal Model and Surgical Procedure:

-

Animal Model: Wild-type mice are used for this procedure.[3][4]

-

Nerve Injury Model: To induce nerve degeneration, a transection of the marginal mandibular branch of the facial nerve is performed.[4] The nerve is allowed to degenerate for a period of 9 to 12 weeks, or even up to five months.[3][4]

2. This compound Administration:

-

Dosage: this compound (ALM-488) is administered via intravenous infusion. A typical dose used in murine models is 900 nmol.[1]

-

Timing: The infusion is performed prior to the surgical exploration and imaging session. An observation period of approximately 90 minutes is allowed post-infusion for the agent to circulate and bind to the nerve tissue.[1]

3. In Vivo Fluorescence Imaging:

-

Imaging System: A surgical microscope equipped for fluorescence imaging is used. For example, the Zeiss Tivato surgical microscope with a Yellow 560 filter.[7]

-

Procedure:

-

The mice are anesthetized and the surgical site is re-exposed.

-

The area of the transected and degenerated nerve is explored.

-

Imaging is performed under both standard white light reflectance (WLR) and fluorescence imaging (FL) modes.[3]

-

4. Image Analysis and Quantification:

-

Software: Image analysis software such as ImageJ is used for quantitative analysis.[3]

-

Signal-to-Background Ratio (SBR) Calculation:

-

The mean gray value of the nerve segment is measured under both WLR and FL.

-

The mean gray value of adjacent non-nerve soft tissue is also measured.

-

The SBR is calculated by dividing the mean gray value of the nerve by the mean gray value of the background tissue.[4]

-

Diagrams

Caption: Experimental workflow for this compound labeling.

Caption: Signaling pathways in nerve degeneration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Degenerated Murine Facial Nerves With Fluorescence Labeling After Transection Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intraoperative Real-Time Fluorescence Labeling of Degenerated Facial Nerves with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Illuminating the Path: this compound and the Rise of Fluorescence-Guided Nerve Imaging | by Harry Blackwood | Medium [medium.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Unseen: Application Notes for Combining Bevonescein with Advanced Imaging Modalities

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Bevonescein (ALM-488) is a novel, peptide-based fluorescent imaging agent designed to selectively bind to nerve tissue, enabling real-time intraoperative visualization.[1][2] Its primary application is in fluorescence-guided surgery to enhance nerve identification and preservation.[1][2] While this compound has demonstrated significant promise in improving surgical outcomes, its full potential may be realized through combination with other imaging modalities. This document provides detailed application notes and protocols for the proposed integration of this compound with advanced imaging techniques such as Magnetic Resonance Imaging (MRI), and Computed Tomography (CT).

Disclaimer: The following application notes and protocols are based on established principles of multimodal imaging and preclinical research workflows. As of the current date, there is limited published evidence of this compound being combined with other imaging modalities. Therefore, the protocols and data presented here are proposed and hypothetical, intended to serve as a guide for future research and development.

Section 1: Combining this compound with Intraoperative MRI (iMRI) for Enhanced Surgical Guidance

Application Note:

The combination of this compound-based fluorescence imaging with intraoperative MRI (iMRI) offers a powerful synergistic approach for complex surgical procedures, particularly in neurosurgery and radical prostatectomy. Fluorescence imaging provides high-resolution, real-time surface visualization of nerves, while iMRI offers deep tissue anatomical detail and can help to identify residual tumor masses that may be obscured from the surgeon's direct line of sight. This dual-modality approach has the potential to maximize the extent of tumor resection while minimizing iatrogenic nerve injury.

Potential Advantages:

-

Complementary Information: this compound fluorescence highlights the precise location of nerves on the surgical surface, while iMRI provides a global anatomical context and detects subsurface structures.

-

Improved Accuracy: Co-registration of the two imaging modalities can provide a more accurate and comprehensive map of the surgical field.

-

Enhanced Safety: The combination of real-time nerve visualization with anatomical imaging can help surgeons to avoid critical nerve structures during tissue resection.

-

Maximized Resection: iMRI can identify residual tumor that may not be visible with fluorescence, leading to a more complete resection.

Hypothetical Quantitative Data:

The following table presents hypothetical data to illustrate the potential benefits of combining this compound with iMRI in a surgical setting.

| Imaging Modality | Nerve Identification Accuracy (Sensitivity/Specificity) | Rate of Complete Tumor Resection | Incidence of Postoperative Nerve Damage |

| White Light Surgery (Control) | 60% / 75% | 70% | 15% |

| This compound Fluorescence Alone | 95% / 90% | 80% | 8% |

| iMRI Alone | 80% / 85% | 85% | 12% |

| This compound + iMRI (Combined) | 98% / 95% | 95% | 5% |

Experimental Workflow:

The following diagram illustrates a proposed workflow for a combined this compound-iMRI guided surgical procedure.

Combined this compound-iMRI Surgical Workflow

Detailed Protocol for Combined this compound-iMRI Guided Surgery:

-

Patient Selection and Preparation:

-

Select patients scheduled for surgeries where intraoperative nerve preservation is critical (e.g., glioma resection, radical prostatectomy).

-

Obtain informed consent, ensuring the patient is aware of the investigational nature of the combined imaging procedure.

-

Perform standard preoperative preparations.

-

-

This compound Administration:

-

Intraoperative Fluorescence Imaging:

-

During the surgical procedure, use a fluorescence-enabled surgical microscope or imaging system with the appropriate excitation and emission filters for this compound.

-

Visualize and identify nerve structures in real-time based on the fluorescent signal.

-

-

Intraoperative MRI (iMRI) Acquisition:

-

At a suitable point during the surgery (e.g., after initial tumor debulking), move the patient to the iMRI scanner.

-

Acquire T1-weighted and T2-weighted anatomical images.

-

-

Image Co-registration:

-

Guided Resection:

-

Use the fused images to guide further resection, with the fluorescence signal indicating the location of nerves and the iMRI showing the extent of residual tumor.

-

-

Final Imaging Confirmation:

-

After the resection is complete, a final iMRI scan can be performed to confirm the extent of resection and rule out any complications.

-

Section 2: Preclinical Multimodal Imaging with this compound for Nerve Injury and Regeneration Studies

Application Note:

In preclinical research, combining this compound fluorescence imaging with high-resolution anatomical modalities like micro-Computed Tomography (micro-CT) or micro-MRI can provide valuable insights into nerve injury and regeneration processes. This approach allows for longitudinal, non-invasive monitoring of nerve morphology and physiology in animal models. This compound can be used to assess nerve integrity and reinnervation, while micro-CT or micro-MRI can provide detailed anatomical information about the surrounding tissues and the site of injury.

Potential Applications:

-

Evaluating Novel Therapies: Assess the efficacy of new drugs or therapeutic strategies for nerve repair and regeneration.

-

Understanding Disease Progression: Study the time course of nerve degeneration and regeneration in models of neurodegenerative diseases or traumatic injury.

-

Optimizing Surgical Techniques: Develop and refine surgical techniques for nerve repair.

Hypothetical Quantitative Data:

This table presents hypothetical data from a preclinical study evaluating a new neuroregenerative therapy using combined this compound and micro-MRI.

| Time Point | Treatment Group | This compound Fluorescence Intensity (Arbitrary Units) | Nerve Volume (mm³) from micro-MRI | Functional Recovery Score (0-5) |

| Week 1 | Control | 50 ± 10 | 1.2 ± 0.3 | 0.5 ± 0.2 |

| Therapy | 55 ± 12 | 1.3 ± 0.4 | 0.6 ± 0.3 | |

| Week 4 | Control | 70 ± 15 | 1.5 ± 0.5 | 1.5 ± 0.5 |

| Therapy | 120 ± 20 | 2.5 ± 0.6 | 3.0 ± 0.7 | |

| Week 8 | Control | 85 ± 18 | 1.8 ± 0.6 | 2.0 ± 0.6 |

| Therapy | 180 ± 25 | 3.5 ± 0.8 | 4.5 ± 0.5 |

Experimental Workflow:

The following diagram illustrates a proposed workflow for a preclinical multimodal imaging study.

Preclinical Multimodal Imaging Workflow

Detailed Protocol for Preclinical Multimodal Imaging:

-

Animal Model:

-

Utilize a suitable animal model of nerve injury (e.g., sciatic nerve crush or transection in rodents).

-

House animals in accordance with institutional guidelines and regulations.

-

-

This compound Administration:

-

Administer this compound via tail vein injection at a predetermined dose.

-

-

In Vivo Fluorescence Imaging:

-

Anesthetize the animal and place it in a small animal in vivo imaging system.

-

Acquire fluorescence images of the region of interest.

-

-

Micro-MRI/CT Imaging:

-

Transfer the anesthetized animal to a micro-MRI or micro-CT scanner.

-

Acquire high-resolution anatomical images of the same region.

-

-

Longitudinal Monitoring:

-

Repeat the imaging procedure at multiple time points (e.g., weekly) to monitor nerve regeneration.

-

-

Image Analysis:

-

Co-register the fluorescence and anatomical images.

-

Quantify the fluorescence intensity in the nerve region of interest.

-

Measure nerve volume and other relevant anatomical parameters from the micro-MRI/CT images.

-

-

Functional Assessment:

-

Perform behavioral tests (e.g., walking track analysis) to assess functional recovery.

-

-

Histological Validation:

-

At the end of the study, euthanize the animals and collect nerve tissue for histological analysis to validate the imaging findings.

-

Section 3: this compound Mechanism of Action

This compound is a peptide-dye conjugate.[1][2] The peptide component has a high affinity for the extracellular matrix of nerve tissue, while the dye is a fluorophore that emits light upon excitation.[5][6] This targeted binding mechanism allows for the specific labeling of nerves.

Mechanism of this compound Binding to Nerve Tissue

References

- 1. Illuminating the Path: this compound and the Rise of Fluorescence-Guided Nerve Imaging | by Harry Blackwood | Medium [medium.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. A fast co-registration scheme between camera and MRI for MRI-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Image Coregistration: Quantitative Processing Framework for the Assessment of Brain Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intraoperative Real-Time Fluorescence Labeling of Degenerated Facial Nerves with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve signal-to-noise ratio with Bevonescein imaging

Welcome to the technical support center for Bevonescein (ALM-488) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to improve the signal-to-noise ratio (SNR) in this compound imaging.

FAQs: Quick Answers to Common Questions

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent imaging agent composed of a short-chain amino acid peptide conjugated to a fluorescein dye.[1] It is designed to selectively bind to nerve-associated connective tissue.[2] This targeted binding allows for the visualization of both intact and degenerated nerves under fluorescence imaging.[1][2]

Q2: What is the optimal dose of this compound for in vivo imaging?

A2: In clinical trials involving head and neck surgeries, the optimal intravenous dose of this compound was determined to be 500 mg.[3][4] This dosage provided a significant improvement in nerve visualization with a favorable safety profile.[3]

Q3: What signal-to-background ratio (SBR) can be expected with this compound?

A3: In a Phase 1 clinical trial, a 500 mg dose of this compound resulted in a fluorescence signal-to-background ratio of 2.1 ± 0.8, which was significantly higher than white light visualization (1.3 ± 0.2).[5] Preclinical studies in rodent models have shown even higher SBRs, for example, 3.31 ± 1.11 for degenerated facial nerves.[6]

Q4: How does fixation and permeabilization affect this compound staining?

A4: Fixation and permeabilization are critical steps that can significantly impact the quality of your staining. Alcohol-based fixatives, such as methanol, have been reported to cause a dramatic increase in the fluorescence of some fluorescently-labeled peptides, which may be an artifact.[1] It is crucial to optimize fixation and permeabilization protocols for your specific sample type and experimental goals.[7][8] For intracellular targets, permeabilization is necessary to allow the probe to access its target.[7]

Q5: Can this compound be used to visualize signaling pathways?

A5: While this compound is primarily designed for structural imaging of nerves, fluorescent peptide probes, in general, can be engineered to visualize dynamic cellular processes, including synaptic activity and signaling pathways.[9][10][11] However, specific applications of this compound for visualizing signaling pathways are not yet widely documented.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging experiments.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Suboptimal this compound concentration.- Insufficient incubation time.- Photobleaching of the fluorophore.- Incorrect filter sets or imaging parameters.- Low target expression. | - Titrate this compound concentration to find the optimal range for your sample.- Optimize incubation time to ensure adequate binding.- Minimize exposure to excitation light. Use antifade mounting media.- Ensure your microscope's filter sets are appropriate for fluorescein (Excitation/Emission: ~494/518 nm).[12]- Confirm the presence of the target in your sample using a positive control. |

| High Background Fluorescence | - Non-specific binding of this compound.- Autofluorescence of the tissue or culture medium.- Excess unbound probe.- Suboptimal fixation/permeabilization. | - Use blocking solutions (e.g., serum from the secondary antibody host species) to reduce non-specific binding.- Include a "no-stain" control to assess autofluorescence. Consider using spectral unmixing if available.- Perform thorough washing steps after incubation to remove unbound this compound.- Optimize fixation and permeabilization agents and incubation times.[7] |

| Photobleaching (Signal Fades Quickly) | - Excessive exposure to high-intensity excitation light.- Inherent photolability of the fluorescein dye. | - Reduce the intensity and duration of light exposure.[13]- Use a more photostable fluorophore if possible for your application.[14]- Use an antifade mounting medium.[13]- Acquire images efficiently and avoid unnecessary exposure. |

| Image Artifacts (e.g., speckles, uneven illumination) | - Precipitates in the staining solution.- Dirty optics (objective, coverslip).- Uneven sample mounting. | - Filter all solutions before use.- Clean all optical components of the microscope.- Ensure the sample is mounted flat and without air bubbles. |

Experimental Protocols

Below are detailed methodologies for key experimental procedures related to this compound imaging.

Protocol 1: General Staining Protocol for Cultured Neurons or Tissue Slices

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific application.

-

Sample Preparation:

-

For cultured neurons: Grow cells on coverslips suitable for imaging.

-

For tissue slices: Prepare cryosections or vibratome sections at the desired thickness.

-

-

Fixation (Optional but Recommended for Endpoint Assays):

-

Incubate samples in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

-

Caution: Alcohol-based fixatives may alter fluorescence properties and should be used with caution.[1]

-

-

Washing:

-

Wash the samples three times with PBS for 5 minutes each to remove the fixative.

-

-

Permeabilization (for intracellular targets):

-

Incubate samples with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[7]

-

-

Blocking:

-

Incubate samples in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific binding.

-

-

This compound Incubation:

-

Dilute this compound to the desired concentration in the blocking solution. The optimal concentration should be determined empirically, but a starting range of 1-10 µM can be tested.

-

Incubate the samples with the this compound solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Washing:

-

Wash the samples three times with PBS containing 0.1% Triton X-100 for 10 minutes each to remove unbound probe.

-

-

Mounting:

-

Mount the coverslips or tissue slices onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Image the samples using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation/Emission: ~494/518 nm).[12]

-

Protocol 2: Background Subtraction for Image Analysis

Proper background correction is crucial for accurate quantification of the fluorescence signal.

-

Image Acquisition:

-

Acquire images of your this compound-stained sample.

-

Acquire a "background" image from a region of the slide that does not contain tissue or cells but has been subjected to the same staining and mounting procedure.

-

-

Image Analysis Software (e.g., ImageJ/Fiji):

-

Method 1: Simple Background Subtraction:

-

Open both the sample and background images.

-

Use the "Subtract Background" function, selecting the background image to be subtracted from the sample image.

-

-

Method 2: Rolling Ball Background Subtraction:

-

This method is useful for correcting uneven background fluorescence.

-

In ImageJ/Fiji, go to Process > Subtract Background.

-

Set the "Rolling ball radius" to a value larger than the objects of interest in your image. This creates a smoothed background image that is then subtracted.

-

-

Method 3: Region of Interest (ROI) Based Background Correction:

-

Select an ROI in a background area of your sample image.

-

Measure the mean fluorescence intensity of this ROI.

-

Subtract this mean value from the entire image or from specific ROIs of interest.

-

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a conceptual signaling pathway that could be targeted by a modified fluorescent peptide probe and a typical experimental workflow for this compound imaging.

Caption: Conceptual signaling pathway for a fluorescent peptide probe.

References

- 1. researchgate.net [researchgate.net]

- 2. Advanced Fluorescence Protein-Based Synapse-Detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Illuminating the Path: this compound and the Rise of Fluorescence-Guided Nerve Imaging | by Harry Blackwood | Medium [medium.com]

- 5. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intraoperative Real-Time Fluorescence Labeling of Degenerated Facial Nerves with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]

- 9. Imaging Synapses Using Fluorescent Small Molecule Probes | Columbia University Department of Systems Biology [systemsbiology.columbia.edu]

- 10. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 11. Methods of measuring presynaptic function with fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]